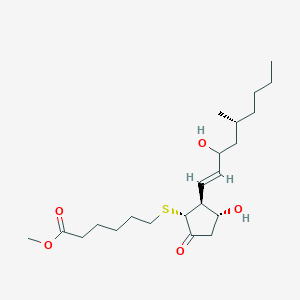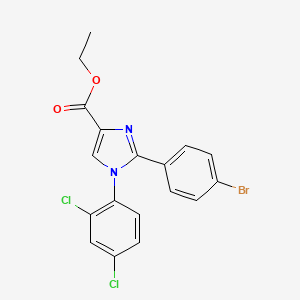
Syntide 2
Overview
Description
Syntide-2: is a synthetic peptide recognized primarily as a substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in biochemical and cellular biology research due to its specific sequence, which allows it to interact with certain protein kinases. The sequence of Syntide-2 is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .
Mechanism of Action
Syntide-2 exerts its effects by serving as a substrate for CaMKII and PKC. When these kinases phosphorylate Syntide-2, they transfer a phosphate group from adenosine triphosphate (ATP) to specific serine or threonine residues in the peptide. This phosphorylation event is a key regulatory mechanism in many cellular processes. The molecular targets of Syntide-2 include the active sites of CaMKII and PKC, where the peptide binds and undergoes phosphorylation .
Future Directions
Biochemical Analysis
Biochemical Properties
Syntide-2 interacts with CaMKII, a key enzyme in biochemical reactions . It selectively inhibits the gibberellin (GA) response, leaving constitutive and abscisic acid-regulated events unaffected .
Cellular Effects
The effects of Syntide-2 on cells are primarily mediated through its interaction with CaMKII . By inhibiting the GA response, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Syntide-2 exerts its effects at the molecular level through its binding interactions with CaMKII . This leads to the inhibition of the GA response, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Syntide-2 can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Syntide-2 can vary with different dosages in animal models
Metabolic Pathways
Syntide-2 is involved in metabolic pathways through its interaction with CaMKII
Transport and Distribution
The transport and distribution of Syntide-2 within cells and tissues are likely mediated through its interactions with CaMKII
Subcellular Localization
The subcellular localization of Syntide-2 and any effects on its activity or function are likely influenced by its interactions with CaMKII . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and final deprotection of side chains.
Industrial Production Methods: In an industrial setting, the synthesis of Syntide-2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Syntide-2 primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as CaMKII. This reaction is crucial for studying kinase activity and signaling pathways.
Common Reagents and Conditions:
Kinases: CaMKII and protein kinase C (PKC) are commonly used to phosphorylate Syntide-2.
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are used to maintain the pH during reactions.
Cofactors: Calcium ions (Ca²⁺) and calmodulin are essential for CaMKII activity.
Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of Syntide-2, which can be analyzed using techniques such as mass spectrometry or Western blotting .
Scientific Research Applications
Chemistry: Syntide-2 is used as a model substrate to study the specificity and activity of various kinases. It helps in understanding the phosphorylation mechanisms and the role of kinases in cellular signaling.
Biology: In cellular biology, Syntide-2 is employed to investigate signal transduction pathways. It serves as a tool to dissect the roles of CaMKII and PKC in various cellular processes, including cell growth, differentiation, and apoptosis.
Medicine: Syntide-2’s role in kinase activity assays makes it valuable in drug discovery and development. It is used to screen potential kinase inhibitors, which could lead to new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: In the biotechnology industry, Syntide-2 is utilized in the development of diagnostic assays and research tools. Its well-characterized sequence and reactivity make it a reliable standard for various analytical techniques .
Comparison with Similar Compounds
Similar Compounds:
Syntide-1: Another synthetic peptide substrate for CaMKII, differing in sequence from Syntide-2.
Glycogen Synthase Peptide-2: A substrate for CaMKII, homologous to the phosphorylation site on glycogen synthase.
Kemptide: A synthetic peptide substrate for protein kinase A (PKA), used in similar kinase activity assays.
Uniqueness of Syntide-2: Syntide-2 is unique due to its specific sequence, which makes it a preferred substrate for CaMKII. Its ability to selectively interact with CaMKII and PKC allows for precise studies of these kinases’ roles in cellular signaling. Unlike other substrates, Syntide-2’s sequence provides a balance of hydrophobic and hydrophilic residues, enhancing its solubility and reactivity in aqueous environments.
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRRWBNPNUBDD-TYKVATLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H122N20O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148504 | |
| Record name | Syntide-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108334-68-5 | |
| Record name | Syntide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syntide-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)


![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)

![(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B1682783.png)
![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B1682786.png)
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)



